

Application of the Pauson-Khand Reaction in the Total Synthesis of Daphlongamine H

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Compound of Interest

Compound Name: Daphlongamine H

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Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. Their complex, polycyclic architectures present formidable challenges to synthetic chemists. A key strategic disconnection in the total synthesis of these molecules often involves the stereoselective construction of fused ring systems. The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has emerged as a robust method for the formation of cyclopentenones, which are versatile intermediates in the synthesis of complex natural products. This application note details the use of an intramolecular Pauson-Khand reaction in the landmark total synthesis of (–)-**daphlongamine H** by Sarpong and coworkers, a pivotal step that enabled the efficient construction of the hydro-indene substructure of the molecule.^{[1][2][3][4][5]}

The Pauson-Khand Reaction in Context

In the total synthesis of (–)-**daphlongamine H**, the intramolecular Pauson-Khand reaction was employed to construct the fused 6,5-bicyclic core of the molecule. This cobalt-mediated cyclization of an enyne diol precursor efficiently forged a key carbon-carbon bond, establishing the cyclopentenone moiety with the desired stereochemistry.^{[1][6]} The reaction's success was crucial for advancing to the later stages of the synthesis, which involved further redox manipulations to complete the hexacyclic framework of the natural product.^{[1][2]}

Quantitative Data

The following table summarizes the key quantitative data for the Pauson-Khand reaction step in the synthesis of (–)-**daphlongamine H**.

Parameter	Value
Starting Material	Enyne diol
Product	Pentacyclic enone
Cobalt Source	Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$)
Solvent	Tetrahydrofuran (THF)
Additive	Dimethyl sulfoxide (DMSO)
Temperature	65 °C
Yield	94%

Experimental Protocol

This protocol is adapted from the total synthesis of (–)-**daphlongamine H** by Sarpong and coworkers.^[1]

Objective: To synthesize the pentacyclic enone intermediate via an intramolecular Pauson-Khand reaction.

Materials:

- Enyne diol precursor
- Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Argon gas supply

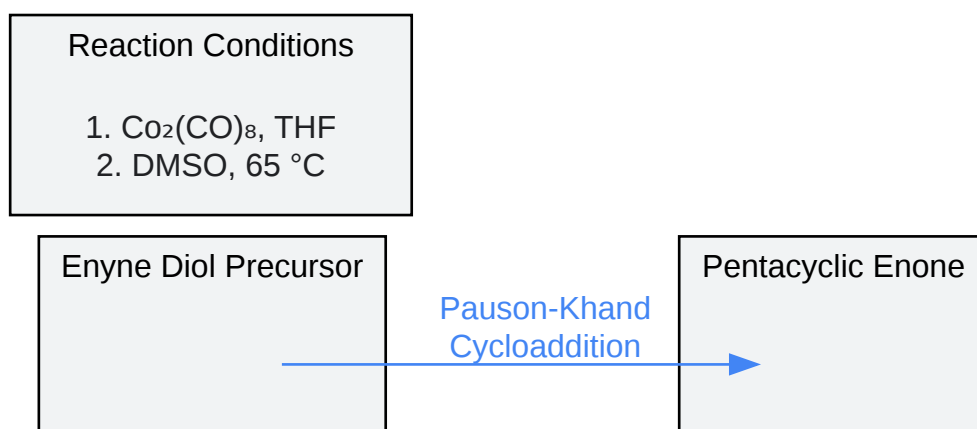
- Standard laboratory glassware for inert atmosphere reactions
- Silica gel for column chromatography

Procedure:

- To a solution of the enyne diol in anhydrous THF under an argon atmosphere, add dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$).
- Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the alkyne-cobalt complex.
- To the resulting solution, add anhydrous DMSO.
- Heat the reaction mixture to 65 °C and stir for 14 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and filter through a pad of Celite, washing with acetone.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired pentacyclic enone.

Visualization of the Key Transformation

The following diagram illustrates the intramolecular Pauson-Khand reaction that forms the hydro-indene substructure of **Daphlongamine H**.



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Caption: Intramolecular Pauson-Khand reaction in **Daphlongamine H** synthesis.

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